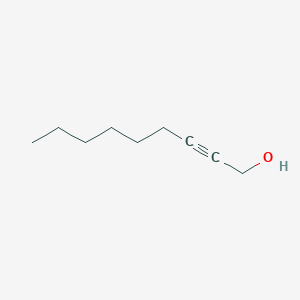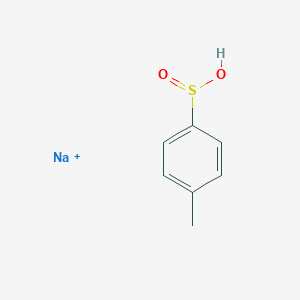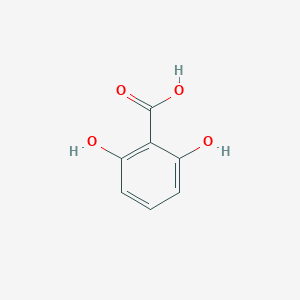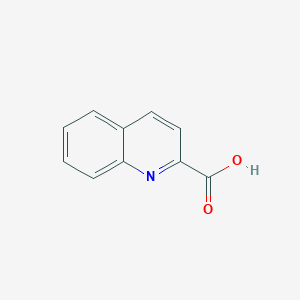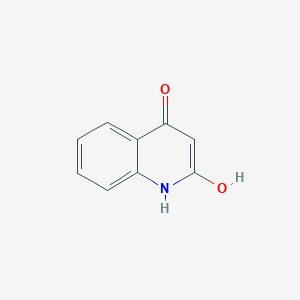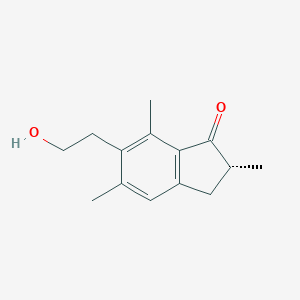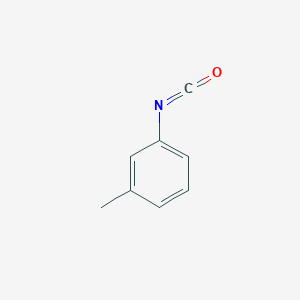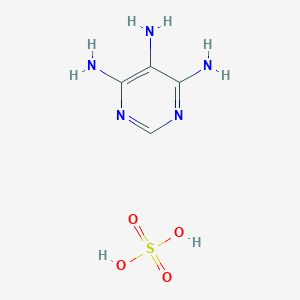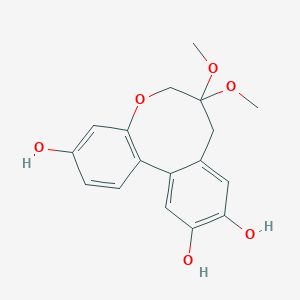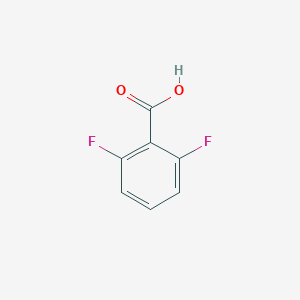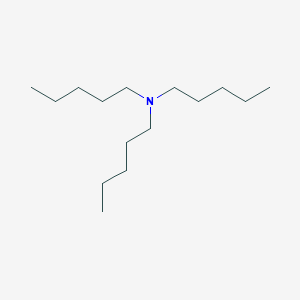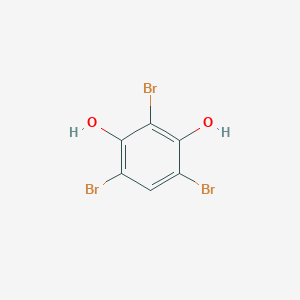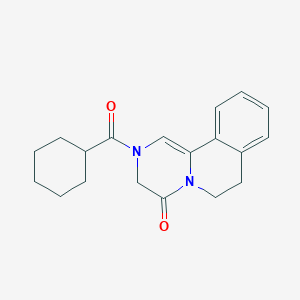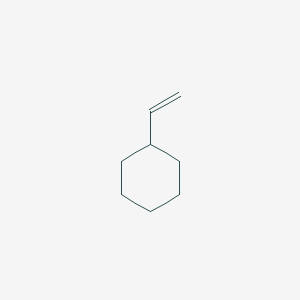
Vinylcyclohexane
概述
描述
Vinylcyclohexane is an organic compound with the chemical formula C8H14. It is a colorless liquid that is primarily used as a monomer in the production of specialty polymers. The compound consists of a vinyl group attached to a cyclohexane ring, which imparts unique chemical properties and reactivity.
作用机制
- Notably, vinylcyclohexene diepoxide (a metabolite) induces apoptosis in granulosa cells and oocytes .
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
Vinylcyclohexane plays a significant role in biochemical reactions, particularly in the context of polymerization processes. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with metallocene catalysts, such as rac-dimethylsilylidene-bis(2-methyl-4-phenylindenyl)zirconium dichloride, which are used in the polymerization of propylene . These interactions can alter the stereoregularity of the polymer chain and affect the molecular mass and thermophysical properties of the resulting polymers.
Cellular Effects
This compound has been observed to impact various types of cells and cellular processes. In studies involving ovarian cancer cells, this compound was found to induce significant changes in cell function, including alterations in cell signaling pathways, gene expression, and cellular metabolism . These effects are likely mediated through the compound’s interactions with specific biomolecules within the cells, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes and proteins, altering their activity and stability. For example, in the context of polymerization, this compound interacts with metallocene catalysts, leading to changes in the polymerization process and the properties of the resulting polymers . Additionally, this compound has been shown to influence gene expression in ovarian cancer cells, potentially through its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating that the compound’s effects can evolve over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Wistar albino rats, different dosages of this compound were administered to evaluate its impact on ovarian cancer . The results indicated that higher doses of this compound led to more pronounced changes in cellular function and gene expression, while lower doses had a milder impact. Additionally, high doses of this compound were associated with toxic effects, highlighting the importance of dosage in determining the compound’s effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can undergo oxidation and other metabolic transformations, leading to the formation of metabolites that can further interact with biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing cellular function and behavior.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound within different cellular compartments . The compound’s distribution within cells can affect its activity and function, as well as its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can accumulate in certain cellular regions, where it can exert its effects on cellular function and behavior
准备方法
Synthetic Routes and Reaction Conditions: Vinylcyclohexane can be synthesized through various methods. One common method involves the hydrogenation of styrene to produce ethylbenzene, which is then subjected to a catalytic hydrogenation process to yield this compound. Another method involves the hydrogenation of 1-cyclohexylethanol using a zirconium oxide catalyst at temperatures ranging from 376 to 398°C. This process achieves a conversion rate of 45% with a selectivity of 84% for this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via bulk copolymerization. For example, propylene-vinylcyclohexane copolymers are synthesized at 60°C using a metallocene catalyst with C2 symmetry, such as rac-dimethylsilylidene-bis(2-methyl-4-phenylindenyl)zirconium dichloride activated by polymethylaluminoxane .
化学反应分析
Types of Reactions: Vinylcyclohexane undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation catalysts to form cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Oxygen or air in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Hydrogen halides like hydrogen bromide or hydrogen chloride.
Major Products:
Oxidation: Hydroperoxides, carbon dioxide, and carbon monoxide.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane compounds.
科学研究应用
Vinylcyclohexane is extensively studied in polymer science and materials chemistry. Its primary application is as a monomer in the production of specialty polymers. Research focuses on its polymerization behavior and its ability to copolymerize with other monomers to create polymers with unique properties, such as enhanced thermal stability and resistance to oxidative degradation . These polymers find applications in various fields, including biomedical devices, electronic technologies, and advanced materials.
相似化合物的比较
4-Vinylcyclohexene: An organic compound with a vinyl group attached to the 4-position of the cyclohexene ring.
Cyclohexene: A simple cycloalkene with a single double bond. It is used as a starting material in various chemical syntheses.
Ethylbenzene: A related compound used in the production of styrene, which can be hydrogenated to produce vinylcyclohexane.
Uniqueness: this compound is unique due to its combination of a vinyl group and a cyclohexane ring, which imparts distinct chemical properties. Its ability to copolymerize with other monomers to form polymers with enhanced thermal stability and resistance to oxidative degradation sets it apart from similar compounds .
属性
IUPAC Name |
ethenylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLDYFCCDKENPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25498-06-0, 26951-20-2 | |
| Record name | Poly(vinylcyclohexane) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, ethenyl-, homopolymer, isotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26951-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90219725 | |
| Record name | Vinylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-12-5 | |
| Record name | Vinylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q49PJ3TT00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
